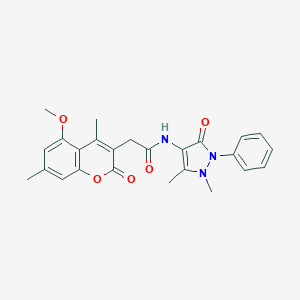![molecular formula C20H27ClN4O4S B258011 N-[2-(1-azepanylsulfonyl)ethyl]-3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide](/img/structure/B258011.png)
N-[2-(1-azepanylsulfonyl)ethyl]-3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-azepanylsulfonyl)ethyl]-3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological processes. The compound is commonly referred to as AZD-3965 and has been studied extensively to understand its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
AZD-3965 inhibits MCT1 by binding to the transporter and blocking its ability to transport lactate and other monocarboxylates. The inhibition of MCT1 leads to a reduction in lactate transport, which results in a decrease in tumor cell survival. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
AZD-3965 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce lactate transport and promote tumor cell death in various cancer cell lines. AZD-3965 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, the compound has been shown to reduce tumor growth and metastasis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
AZD-3965 has several advantages and limitations for lab experiments. The compound is highly potent and selective for MCT1, making it an excellent tool for studying lactate transport and its role in cancer cell survival. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, the compound has not been extensively studied for its potential side effects, which could limit its use in clinical applications.
Zukünftige Richtungen
There are several future directions for AZD-3965 research. One potential direction is to study the compound's effects on lactate transport in other cell types and physiological processes. Another direction is to investigate the compound's potential use in combination with other cancer therapies. Additionally, future research could focus on developing more soluble forms of AZD-3965 to improve its use in lab experiments and potential clinical applications.
Synthesemethoden
AZD-3965 is a complex chemical compound that requires a multi-step synthesis method to produce. The synthesis of AZD-3965 involves the reaction of 3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide with 1-azepanesulfonyl chloride in the presence of a base. The reaction produces N-[2-(1-azepanylsulfonyl)ethyl]-3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide, which is then purified using various techniques.
Wissenschaftliche Forschungsanwendungen
AZD-3965 has been studied extensively for its potential applications in various biological processes. The compound has been shown to inhibit monocarboxylate transporter 1 (MCT1), which is responsible for the transport of lactate and other monocarboxylates across the cell membrane. Inhibition of MCT1 by AZD-3965 has been shown to reduce lactate transport and promote tumor cell death, making it a potential therapeutic agent for cancer treatment.
Eigenschaften
Produktname |
N-[2-(1-azepanylsulfonyl)ethyl]-3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide |
|---|---|
Molekularformel |
C20H27ClN4O4S |
Molekulargewicht |
455 g/mol |
IUPAC-Name |
N-[2-(azepan-1-ylsulfonyl)ethyl]-3-(3-chloro-1,2-oxazol-5-yl)-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C20H27ClN4O4S/c21-19-15-18(29-23-19)5-6-20(26)24(16-17-7-9-22-10-8-17)13-14-30(27,28)25-11-3-1-2-4-12-25/h7-10,15H,1-6,11-14,16H2 |
InChI-Schlüssel |
WBTYDHYAYZZTON-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)CCN(CC2=CC=NC=C2)C(=O)CCC3=CC(=NO3)Cl |
Kanonische SMILES |
C1CCCN(CC1)S(=O)(=O)CCN(CC2=CC=NC=C2)C(=O)CCC3=CC(=NO3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-2-(4-methyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257936.png)
![7,8-dimethoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B257949.png)
![N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B257951.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)-2-thiophenecarboxamide](/img/structure/B257959.png)
![7-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B257960.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide](/img/structure/B257962.png)
![3-benzyl-4-methyl-9-[3-(2-oxo-1-pyrrolidinyl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B257963.png)
![N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B257977.png)

![4-phenyl-9-(3-pyridinylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B257986.png)
![2-[2-(Dimethylamino)ethyl]-6-methoxy-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257989.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide](/img/structure/B257990.png)
![N-(2-chloro-6-fluorobenzyl)-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B258015.png)
![Methyl 1-(2-{[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]amino}-3-methylpentanoyl)-4-piperidinecarboxylate](/img/structure/B258016.png)